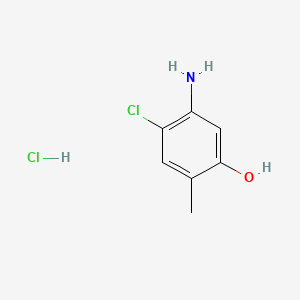

5-Amino-4-chloro-2-methylphenol hydrochloride

Description

Properties

IUPAC Name |

5-amino-4-chloro-2-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBXDJZVHWRFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021269 | |

| Record name | 5-Amino-4-chloro-o-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110102-85-7 | |

| Record name | 5-Amino-4-chloro-o-cresol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110102857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-4-chloro-o-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-4-CHLORO-O-CRESOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J4UQW59L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chlorination of 4-Methylphenol Derivatives

The initial key step in synthesizing 5-Amino-4-chloro-2-methylphenol hydrochloride is the selective chlorination of 4-methylphenol (p-cresol) or closely related phenolic compounds to introduce the chlorine atom at the 4-position.

-

- 4-Methylphenol is reacted with chlorinating agents such as elemental chlorine or sulfuryl chloride.

- The reaction is catalyzed by Lewis acids, which may be combined with diaryl sulfides to enhance selectivity.

- The chlorination is typically carried out in the melt or in the absence of solvents, although inert solvents like methylene chloride can be used.

- Reaction temperature is maintained moderately (e.g., 20°C) to control regioselectivity and minimize by-products.

- The molar ratio of chlorinating agent to 4-methylphenol is carefully controlled (generally 0.95-1.15 mol per mol of 4-methylphenol) to achieve high conversion and purity of 2-chloro-4-methylphenol intermediate.

-

- The crude chlorination mixture is subjected to distillation to remove catalysts and by-products.

- Fractional distillation or crystallization is used to isolate the pure 2-chloro-4-methylphenol.

-

- High regioselectivity for the 4-chloro isomer.

- Minimal formation of quinoid or other chlorinated by-products.

- The process can be run continuously or batchwise.

This chlorination step is crucial as it sets the stage for subsequent amination and salt formation steps to yield the target compound.

Amination to Introduce the Amino Group

Following chlorination, the amino group is introduced at the 5-position of the chlorinated methylphenol ring.

-

- The amination can be achieved by nucleophilic substitution or via reduction of nitro precursors.

- Direct amination of 4-chloro-2-methylphenol derivatives under controlled conditions is preferred to avoid overreaction.

- Reaction conditions often include mild bases or ammonium salts to facilitate substitution without degrading the phenol ring.

-

- Oxidizing agents such as hydrogen peroxide may be used carefully to accelerate or control the reaction.

- Air oxidation is also possible but slower and less controlled.

Formation of the Hydrochloride Salt

- The free base 5-amino-4-chloro-2-methylphenol is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step improves the compound’s stability, solubility, and handling properties.

- The hydrochloride salt is stable in aqueous solutions for at least two hours at room temperature with minimal degradation.

Solvent and Formulation Considerations

- Stock Solutions:

- The compound is soluble in solvents such as dimethyl sulfoxide (DMSO), ethanol, and water.

- Preparation of stock solutions for biological or chemical applications involves dissolving the hydrochloride salt in DMSO followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear solutions.

- The order of solvent addition and ensuring clarity at each step is critical to avoid precipitation.

| Stock Solution Preparation of this compound | Volume of Solvent (mL) for Given Amount (mg) and Molarity | ||

|---|---|---|---|

| Molarity | 1 mg | 5 mg | 10 mg |

| 1 mM | 5.153 | 25.7652 | 51.5305 |

| 5 mM | 1.0306 | 5.153 | 10.3061 |

| 10 mM | 0.5153 | 2.5765 | 5.153 |

Process Optimization Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Chlorination temperature | 0°C to 50°C (preferably 10°C to 30°C) | Lower temperatures favor higher 4-chloro selectivity |

| pH during chlorination | 7.0 to 9.4 (preferably 7.0 to 8.5) | Controls hypochlorous acid equilibrium for better yield |

| Chlorinating agent ratio | 0.95 to 1.15 mol per mol 4-methylphenol | Ensures complete reaction without excess by-products |

| Reaction medium | Melt or inert solvent (optional) | Solvent-free preferred for industrial scale |

| Purification | Distillation, crystallization | Removal of catalyst residues and by-products |

Summary Table of Preparation Method Steps

| Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| 1. Chlorination | 4-Methylphenol + Cl2 or SO2Cl2 + Lewis acid catalyst | 20°C, controlled molar ratio, melt or solvent | 2-Chloro-4-methylphenol |

| 2. Amination | Introduction of amino group at 5-position | Mild base, possible oxidizing agent, controlled temp | 5-Amino-4-chloro-2-methylphenol (free base) |

| 3. Salt Formation | Reaction with HCl | Room temp, aqueous or solvent medium | This compound |

| 4. Purification | Distillation, crystallization | Vacuum distillation, chromatography | High purity product (>97%) |

Research Findings and Notes

- The chlorination step is sensitive to temperature and pH, which directly influence regioselectivity and yield.

- Use of Lewis acid catalysts and careful control of chlorinating agent quantity prevents formation of undesirable isomers and quinoid by-products.

- Amination reactions require careful control to avoid over-oxidation or side reactions; air or hydrogen peroxide can be used as oxidants but must be controlled.

- The hydrochloride salt form is preferred for stability and solubility in biological applications.

- Stock solution preparation protocols emphasize solvent order and clarity to maintain compound integrity for in vivo or in vitro use.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-2-methylphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hair Dye Formulations

The most significant application of 5-Amino-4-chloro-2-methylphenol hydrochloride is in oxidative hair dye formulations. The compound is incorporated at concentrations typically around 1.5% to 1.85% in final products. It plays a crucial role in developing color through a series of chemical reactions that yield stable dyes upon oxidation .

Table 1: Typical Concentrations in Hair Dye Formulations

| Application Type | Concentration (%) |

|---|---|

| Final Hair Dye Product | 1.5 - 1.85 |

Skin Absorption Studies

Research has demonstrated that this compound can penetrate the skin barrier when applied in formulations. In studies utilizing Franz diffusion cells, it was found that approximately 32.7% of the compound was absorbed through pig skin after a 30-minute application period . This absorption rate highlights the potential systemic availability of the compound when used in cosmetic applications.

Table 2: Skin Absorption Data

| Study Type | Absorption Rate (%) | Duration (h) |

|---|---|---|

| Pig Skin Application | 32.7 | 0.5 |

| Rat Study with Developer | 1.28 | 72 |

Acute Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies involving Wistar rats, various doses were administered, with observations indicating potential adverse effects at higher concentrations (2000 mg/kg) including abdominal position and reduced acoustic reactions . However, many subjects exhibited no significant pathological findings post-exposure.

Skin Irritation and Sensitization

The compound has been evaluated for skin irritation and sensitization potential through various animal studies. It was noted that while initial irritation occurred upon application, significant sensitization was not observed even at higher concentrations (up to 20%) during testing on guinea pigs .

Regulatory Status and Safety Assessments

The safety of using this compound in cosmetic products has been reviewed by various regulatory bodies, including the European Commission and the Cosmetic Ingredient Review Expert Panel. These assessments conclude that the compound can be safely used in hair dyes under specified conditions, although monitoring for potential long-term effects remains essential .

Conclusion and Future Directions

This compound serves as a vital ingredient in oxidative hair dye formulations due to its effective dyeing capabilities and manageable safety profile when used appropriately. Ongoing research into its long-term effects and potential alternatives will be crucial as consumer safety standards evolve.

Future studies should focus on:

- Long-term exposure assessments.

- Development of formulations that enhance skin compatibility.

- Exploration of alternative compounds with similar efficacy but improved safety profiles.

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-methylphenol hydrochloride involves its interaction with bacterial cell walls, leading to the disruption of cell membrane integrity and ultimately causing cell death. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it an effective antibacterial agent .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The yield of 2-Amino-5-Methylphenol HCl (50.8%) exceeds that of 2-Amino-5-Chlorophenol HCl (27.2%), likely due to differences in reactivity of methyl vs. chloro substituents during acid hydrolysis .

- Halogen Position: Substitution at the 4-position (as in 5-Amino-4-chloro-2-methylphenol) vs. 5-position (5-Amino-6-chloro-o-Cresol) influences impurity profiles. For example, 5-Amino-6-Chloro-o-Cresol contains 2.76% 5-Amino-4-chloro-2-methylphenol as an impurity .

Impurity Profiles and Purity Standards

Table 2 : Impurity comparison in related compounds.

Key Observations :

Biological Activity

5-Amino-4-chloro-2-methylphenol hydrochloride (often referred to as 5-Amino-4-chloro-o-cresol HCl) is a compound that has garnered attention for its biological activities, particularly in toxicological and genotoxic studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including absorption, distribution, metabolism, excretion (ADME), toxicity, and mutagenicity.

This compound is a chlorinated phenolic compound. Its chemical structure includes an amino group and a chloro substituent on a methylphenol framework, which contributes to its biological properties.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption Studies:

- In studies conducted on rats, 5-Amino-4-chloro-o-cresol HCl was found to be readily absorbed in the intestine with a reported absorption rate of 91.7% from a 1.27% solution .

- The compound exhibited significant skin absorption as well, with mean skin absorption rates of 32.7% in one formulation study .

Distribution:

- The highest concentration of the compound was found in the kidneys (0.003%) after 72 hours post-administration, while other organs showed minimal concentrations .

Excretion:

- The majority of the absorbed compound was excreted via urine (92%) and feces (8%) in both skin application and oral administration studies .

Toxicity Studies

Acute Toxicity:

- Acute oral toxicity studies indicated that the LD50 for male rats was between 1539 and 2000 mg/kg, while for females it was greater than 2000 mg/kg . Symptoms observed included abdominal position, apathy, piloerection, and tremors.

Genotoxicity:

- Genotoxicity tests revealed mixed results. In an Ames test, the compound was mutagenic with metabolic activation at concentrations up to 5000 µg/plate . However, it did not induce mutations in other strains tested without metabolic activation .

Case Studies

Skin Sensitization:

A study involving Dunkin-Hartley albino guinea pigs assessed skin sensitization potential through topical applications. The results demonstrated that repeated exposure led to sensitization reactions in some animals .

Eye Irritation:

In an eye irritation test on rabbits, instillation of the compound caused severe irritation to the cornea and conjunctivae, indicating significant ocular toxicity .

Research Findings Summary

| Study Type | Findings |

|---|---|

| Absorption | 91.7% intestinal absorption; significant skin absorption (32.7%) |

| Toxicity (LD50) | Male rats: 1539-2000 mg/kg; Female rats: >2000 mg/kg |

| Genotoxicity | Mutagenic in Ames test with metabolic activation; no mutation in other strains |

| Skin Sensitization | Induced sensitization reactions in guinea pigs after repeated topical applications |

| Eye Irritation | Severe irritation observed upon instillation into rabbit eyes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-Amino-4-chloro-2-methylphenol hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via acid hydrolysis of nitrone intermediates. For example, trichloroacetyl chloride or oxalyl chloride in THF, followed by hydrolysis with concentrated HCl (3–15 equivalents) at 72°C for 4 hours . Optimization involves adjusting stoichiometric ratios (e.g., 1.1 equiv. acyl chloride), reaction temperature (maintained at ~72°C), and post-reaction purification via solvent precipitation (e.g., ethyl acetate/petroleum ether mixtures). Yield improvements require careful control of hydrolysis duration and acid concentration.

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use HPLC with authentic reference standards for comparative retention time analysis . Complementary techniques include:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 205.9369 and 207.9346 for related chloro-phenol derivatives) .

- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments and amine/chlorine substituent positioning.

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.

Q. What are the critical safety and storage considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to corrosive HCl byproducts. Consult safety data sheets (SDS) for analogous compounds (e.g., 4-Amino-3-methylphenol derivatives) .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Stability testing under varying humidity (20–80% RH) and temperature (4–25°C) is recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental yields during synthesis?

- Methodological Answer :

- Variable Screening : Use factorial design experiments to isolate critical factors (e.g., HCl concentration, reaction time). For instance, increasing HCl equivalents from 3 to 15 improved yields in related phenol hydrochlorides (27.2% to 50.8%) .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., incomplete hydrolysis intermediates) and adjust reaction conditions accordingly.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to determine optimal termination points.

Q. What advanced strategies are recommended for analyzing the compound’s stability under diverse experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (e.g., UV light, oxidative H₂O₂, pH extremes) and quantify degradation products using UPLC-QTOF .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures (e.g., 25–300°C at 10°C/min).

- Long-Term Stability : Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor purity monthly via HPLC .

Q. How can researchers develop robust analytical methods for quantifying trace impurities in the compound?

- Methodological Answer :

- Impurity Profiling : Use gradient HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Detect impurities at low UV wavelengths (210–254 nm) .

- Limit of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines, achieving LOD <0.1% for major impurities.

- Cross-Validation : Compare results with GC-MS or capillary electrophoresis to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.